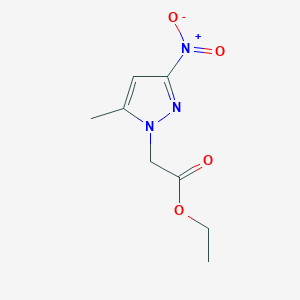

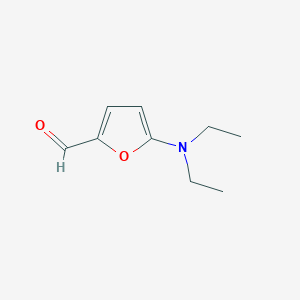

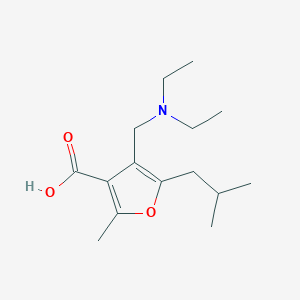

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide are detailed, which share the benzamide moiety with the compound . Additionally, the synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are reported , indicating a trend in the exploration of amide-containing heterocycles for potential biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions, starting from readily available starting materials. For example, the synthesis of the 4-bromophenyl analog involves the use of IR, H and C-NMR, mass spectrometry, and elemental analysis to confirm the structure . The synthesis of the indazole derivative is achieved by condensation of isocyanato compounds with amines, followed by cyclization . These methods could potentially be adapted for the synthesis of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are determined using X-ray diffraction techniques, which provide precise information about the crystal system, space group, and lattice constants . The intramolecular hydrogen bonding patterns are also identified, which are crucial for the stability and conformation of the molecules . These techniques would be applicable for analyzing the molecular structure of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound of interest. However, they do discuss the reactivity of similar compounds. For instance, the antioxidant properties of the methoxyphenyl benzamide are determined using DPPH free radical scavenging tests , and the indazole derivative shows inhibition of cancer cell proliferation . These studies suggest that N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide could also be subjected to similar reactivity and biological activity tests.

Physical and Chemical Properties Analysis

The physical and chemical properties such as IR spectroscopy, NMR, mass spectrometry, and elemental analysis are used to characterize the compounds . Theoretical calculations, including density functional theory (DFT), are employed to predict the electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity through molecular electrostatic potential (MEP) surface maps . These methods would be essential for a comprehensive analysis of the physical and chemical properties of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use

Metoclopramide, a compound related to N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide, has demonstrated a broad spectrum of pharmacological properties. It is primarily advocated for use in gastrointestinal diagnostics and in treating various types of vomiting and a variety of functional and organic gastrointestinal disorders. Its pharmacodynamic studies have established rapid effects on the motility of the gastrointestinal tract, including improved resting tone of the esophageal sphincter and accelerated gastric emptying. Additionally, metoclopramide has shown to facilitate the absorption of other drugs, such as salicylate, paracetamol, tetracycline, and levodopa, among others. Despite its effectiveness in certain areas, its role in healing gastric ulcers and preventing relapse of duodenal ulcers remains unproven. Side effects are generally few and transient, but extrapyramidal reactions can occur in a small proportion of patients (Pinder et al., 2012).

Antimicrobial Agents

Benzofuran and its derivatives, including N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide, have been recognized for their wide array of biological and pharmacological applications, particularly as antimicrobial agents. These compounds are suitable structures found widely in natural products and synthetic compounds, showing significant activity against different clinically approved targets. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in searching for efficient antimicrobial candidates. Some benzofuran derivatives have been used in treating skin diseases such as cancer or psoriasis, highlighting their potential in pharmaceutical applications (Hiremathad et al., 2015).

Bioactivities and Potential as Alternative Medicine

Osthole, a compound structurally related to N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide, has shown multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its mechanisms of action are likely related to the modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-9-11(17)6-7-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONPKGRNCLCEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350194 |

Source

|

| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

335210-03-2 |

Source

|

| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)